Opiorphin -

Opiorphin

Catalog Number: EVT-468107
CAS Number:
Molecular Formula: C29H48N12O8
Molecular Weight: 692.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Opiorphin is an oligopeptide.

Sialorphin (QRFSR-peptide)

  • Compound Description: Sialorphin is a naturally occurring pentapeptide found in rat saliva with a structure identical to human opiorphin (Gln-Arg-Phe-Ser-Arg; QRFSR-peptide). It acts as an inhibitor of enkephalin-degrading enzymes, thereby increasing enkephalin levels and producing analgesic effects. Sialorphin has demonstrated efficacy in various pain models, including visceral pain associated with irritable bowel syndrome (IBS). []
  • Relevance: Sialorphin is the rat homolog of opiorphin and shares the same amino acid sequence, making them structurally identical. [] Both peptides exhibit similar mechanisms of action, inhibiting enkephalin-degrading enzymes to produce analgesia. [] Research suggests that like opiorphin, sialorphin may have potential therapeutic applications in pain management, particularly for conditions like IBS. []

Cys-[(CH(2))(6)]-QRF-[Ser-O-octanoyl]-R peptide (monomeric CC6-opiorphin)

  • Compound Description: Monomeric CC6-opiorphin is a synthetic analog of opiorphin designed to improve metabolic stability. It is characterized by the addition of a Cys-[(CH(2))(6)] group at the N-terminus and an octanoyl group to the serine residue. This modification significantly enhances its stability in human plasma while preserving its analgesic activity. []
  • Relevance: This compound is a structurally modified analog of opiorphin, aiming to enhance its metabolic stability for potential therapeutic use. [] While retaining the core QRFSR sequence of opiorphin, the modifications in CC6-opiorphin lead to greater potency in increasing the binding and affinity of opioid receptors compared to the native opiorphin. [] This highlights the importance of structural modifications in developing more stable and potentially more effective analgesics based on the opiorphin scaffold. []
  • Compound Description: Dimeric CC6-opiorphin is a synthetic analog of opiorphin formed by the dimerization of two monomeric CC6-opiorphin molecules via a cystine disulfide bond. This modification further enhances its metabolic stability compared to monomeric CC6-opiorphin and native opiorphin. []
  • Relevance: Similar to its monomeric counterpart, dimeric CC6-opiorphin represents a structurally modified opiorphin analog, designed to improve stability and potentially enhance its therapeutic potential. [] The dimerization through the cystine disulfide bond leads to increased potency compared to native opiorphin, indicating the potential of dimerization as a strategy to enhance the activity of opiorphin-based analgesics. []

STR-324

  • Compound Description: STR-324 is a chemically stable analog of opiorphin designed to overcome the short duration of action of the native peptide. It has demonstrated potent analgesic effects in postoperative pain models, comparable to morphine but without the adverse effects associated with opioids. STR-324 acts by activating endogenous opioid receptor-dependent pathways, specifically the μ-opioid pathway. [, , , ]
  • Relevance: Although the precise structural details of STR-324 are not provided in the papers, it is characterized as a stable analog of opiorphin, implying structural similarities and a shared target. [, , , ] The fact that STR-324 demonstrates potent and long-lasting analgesic effects with a reduced side-effect profile compared to morphine highlights its potential as a promising alternative to traditional opioid analgesics. [, , , ]

YQRFSR

  • Compound Description: YQRFSR is a modified analog of opiorphin with tyrosine replacing glutamine at the N-terminus. This modification leads to enhanced antinociceptive effects compared to the parent opiorphin. []
  • Relevance: YQRFSR exemplifies a structurally modified opiorphin analog with improved analgesic properties. [] The substitution of glutamine with tyrosine at the N-terminus suggests the importance of this position for interacting with molecular targets involved in pain modulation. []

[C]-[(CH2)6]-QRF-[S-O-(CH2)8]-R

  • Compound Description: This opiorphin analog involves modifications at both the N- and C-termini. The addition of a Cys-[(CH2)6]- group at the N-terminus and replacement of the C-terminal with [S-O-(CH2)8]-R enhances its stability in human plasma and significantly increases its inhibitory potency against enkephalin-degrading enzymes. []
  • Relevance: This analog is another example of a structurally modified opiorphin with improved pharmacokinetic and pharmacodynamic properties. [] The specific modifications at both termini highlight the possibility of fine-tuning the stability and activity of opiorphin-based peptides for therapeutic applications. []

PEGylated liposomes loaded with opiorphin

  • Compound Description: This formulation encapsulates opiorphin within PEGylated liposomes, improving its stability, circulation time, and delivery to target tissues. These liposomes have shown superior analgesic effects compared to free opiorphin and morphine, with a longer duration of action exceeding 50%. [, ]
  • Relevance: While not a direct structural analog, this formulation represents an alternative approach to enhance the therapeutic potential of opiorphin. [, ] The use of PEGylated liposomes underscores the importance of drug delivery systems in optimizing the pharmacokinetic and pharmacodynamic properties of peptide drugs like opiorphin. [, ]

klaklakklaklak conjugated Opiorphin (opio-klak)

  • Compound Description: Opio-klak is a conjugate of opiorphin with the pro-apoptotic and antimicrobial peptide klaklakklaklak (klak). This conjugation enhances the antitumor activity of opiorphin. Opio-klak demonstrated significant cytotoxicity against various cancer cell lines in vitro and inhibited tumor growth in a mouse model of melanoma. []
  • Relevance: Opio-klak represents a novel approach to expand the therapeutic potential of opiorphin beyond its analgesic properties. [] By conjugating it with klak, it exhibits potent antitumor activity, suggesting a possible role for opiorphin-based conjugates in cancer therapy. []
Synthesis Analysis

The synthesis of opiorphin can be executed via solid-phase peptide synthesis methods. In this process, Fmoc-protected amino acids are sequentially coupled to a resin-bound growing peptide chain. The initial amino acid is attached to the resin using a loading dose of approximately 0.7 mmol/g. The coupling reactions are facilitated by reagents such as N,N'-diisopropylcarbodiimide, and the efficiency is monitored using tests like the chloranil test .

The deprotection step employs a 25% piperidine solution, followed by cleavage from the resin using trifluoroacetic acid mixed with triisopropylsilane and water (95:2.5:2.5). The resulting peptides are purified through high-performance liquid chromatography (HPLC), with purity assessed at over 98% . The final product is confirmed via mass spectrometry techniques.

Molecular Structure Analysis

Opiorphin's molecular structure consists of five amino acids arranged in the sequence Gln-Arg-Phe-Ser-Arg. The presence of an N-terminal glutamine is significant for its biological activity, as modifications at this position can affect stability and efficacy. The molecular weight of opiorphin is approximately 600 Da, and it exhibits properties typical of peptides, including solubility in polar solvents and susceptibility to enzymatic degradation .

Structural Characteristics

  • Molecular Formula: C₂₆H₃₃N₅O₄S
  • Molecular Weight: ~600 Da
  • Amino Acid Sequence: Gln-Arg-Phe-Ser-Arg

The three-dimensional conformation of opiorphin can be influenced by environmental factors such as pH and ionic strength, which may affect its interaction with target receptors.

Chemical Reactions Analysis

Opiorphin participates in several biochemical reactions primarily through its action as a protease inhibitor. By inhibiting enzymes like neutral endopeptidase and aminopeptidase N, opiorphin prevents the degradation of endogenous peptides such as enkephalins. This inhibition enhances the analgesic effects mediated by these natural opioids without directly activating opioid receptors .

In vitro studies have demonstrated that opiorphin can completely protect Met-enkephalin from degradation, showcasing its potential for therapeutic applications where prolonged peptide activity is desired .

Mechanism of Action

The mechanism of action for opiorphin involves the inhibition of zinc metalloendopeptidases, which are responsible for degrading neuropeptides like enkephalins. By preventing this degradation, opiorphin extends the duration of enkephalins' analgesic effects.

Key Points:

  • Inhibition of Proteases: Opiorphin inhibits neutral endopeptidase and aminopeptidase N.
  • Activation of Endogenous Opioid Pathways: Its action leads to enhanced signaling through natural opioid pathways without direct receptor activation.
  • Analgesic Effects: Studies indicate that opiorphin produces antinociceptive effects comparable to morphine but without associated tolerance or dependence issues .
Physical and Chemical Properties Analysis

Opiorphin exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Susceptible to enzymatic degradation; modifications (like converting glutamine to pyroglutamate) can enhance stability.
  • pH Sensitivity: Activity may vary with changes in pH levels.

These properties underline the importance of chemical modifications when considering therapeutic applications to improve bioavailability and efficacy .

Applications

Opiorphin has promising applications in various fields:

  1. Pain Management: Its ability to inhibit proteases that degrade natural opioids positions it as a potential alternative to traditional pain medications.
  2. Anxiolytic Effects: Preliminary studies suggest that opiorphin may also have anxiolytic properties, making it relevant for treating anxiety disorders.
  3. Biomarker Potential: Research indicates that opiorphin levels may serve as biomarkers for certain orofacial pain conditions, offering insights into pain mechanisms and treatment responses .

Future research will focus on optimizing opiorphin's structure for enhanced stability and efficacy while exploring its broader therapeutic potential across various medical disciplines.

Properties

Product Name

Opiorphin

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid

Molecular Formula

C29H48N12O8

Molecular Weight

692.8 g/mol

InChI

InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

TWWFCOBVAKAKIT-SXYSDOLCSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Synonyms

Gln-Arg-Phe-Ser-Arg
glutaminyl-arginyl-phenylalanyl-seryl-arginine
opiorphin
QRFSR peptide

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.